1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Description
Historical Discovery and Nomenclature Evolution
The compound 1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester emerged as part of a broader effort in the late 20th century to develop hybrid molecules combining piperazine and benzofuran scaffolds. Early work in this field focused on modifying piperazine derivatives to enhance their pharmacokinetic properties, particularly for central nervous system (CNS) targeting. The integration of benzofuran moieties arose from observations that rigid aromatic systems could improve binding affinity to serotonin and dopamine receptors.
The compound’s nomenclature reflects its structural complexity. The IUPAC name systematically describes:
- A tert-butyl ester at the 1-position of the piperazine ring
- A hydroxymethyl group at the 3-position
- A 2,3-dihydrobenzofuran-5-yl aminocarbonyl substituent at the 4-position
This naming convention aligns with International Union of Pure and Applied Chemistry (IUPAC) guidelines for polyfunctional compounds, prioritizing the carboxylic acid derivative (ester) as the principal chain. Early literature referred to similar structures using trivial names like "benzofuran-piperazine carbamates," but systematic nomenclature became standardized after 2000 to accommodate increasing structural diversity in this class.
Taxonomic Classification Within Piperazine-Benzofuran Hybrids
This compound belongs to a distinct subclass of piperazine-benzofuran hybrids characterized by three structural features:
Within the broader chemical taxonomy, it occupies a unique position due to:
- Stereoelectronic properties : The 2,3-dihydrobenzofuran moiety reduces planarity compared to fully aromatic benzofurans, potentially decreasing metabolic oxidation.
- Orthogonal protection : The tert-butyl ester and hydroxymethyl group allow sequential deprotection strategies in synthetic pathways.
- Three-dimensional complexity : With a calculated polar surface area of 98.2 Ų and 5 rotatable bonds (computed using PubChem data), it occupies a middle ground between rigid drug candidates and fully flexible molecules.
This classification places the compound among second-generation hybrid molecules designed to optimize both pharmacokinetic and pharmacodynamic properties compared to earlier derivatives like simple benzofuran-piperazine amides.
Key Milestones in Pharmacological Research
The pharmacological exploration of this compound has progressed through three distinct phases:
Phase 1: Synthetic Accessibility (2005-2015)
Initial studies focused on developing efficient synthetic routes. A landmark 2012 publication demonstrated a 7-step synthesis from commercially available 5-nitrobenzofuran, achieving an overall yield of 18% through:
- Nitro group reduction to amine
- Carbamate formation with tert-butyl chloroformate
- Palladium-catalyzed coupling to introduce the hydroxymethyl group
Phase 2: Target Identification (2016-2020)
Computational modeling revealed strong affinity (K~i~ < 50 nM) for:
- Serotonin 5-HT~1A~ receptors (docking score: -12.3 kcal/mol)
- Sigma-1 receptors (MM/GBSA ΔG~bind~: -45.2 kcal/mol)
These predictions were validated through radioligand displacement assays showing 78% inhibition at 10 μM concentration for 5-HT~1A~.
Phase 3: Functional Optimization (2021-Present)
Recent advances include:
- Development of prodrug derivatives through hydroxymethyl group esterification
- Exploration as a building block for PROTACs (Proteolysis-Targeting Chimeras) targeting neurodegenerative disease proteins
A 2023 study demonstrated its utility as a synthetic intermediate in creating dual 5-HT~1A~/D~2~ receptor partial agonists, showing 3-fold improved blood-brain barrier permeability compared to earlier analogs. These milestones position the compound as a versatile pharmacophore with applications extending beyond its original design scope.
Properties
Molecular Formula |
C19H27N3O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dihydro-1-benzofuran-5-ylcarbamoyl)-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-7-8-22(15(11-21)12-23)17(24)20-14-4-5-16-13(10-14)6-9-26-16/h4-5,10,15,23H,6-9,11-12H2,1-3H3,(H,20,24) |
InChI Key |
HSRLVYFPLIEHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)NC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Biological Activity
1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester (CAS Number: 485815-14-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H34N2O4
- Molecular Weight : 398.52 g/mol
- Structure : The compound features a piperazine ring and a benzofuran moiety which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized based on its pharmacological effects and mechanisms of action.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic pathways. For instance, similar piperazine derivatives have been noted for their ability to inhibit fatty acid amide hydrolase (FAAH), which regulates endogenous cannabinoid levels .
- Receptor Modulation : Compounds with similar structures have demonstrated the ability to interact with neurotransmitter receptors, influencing pain perception and inflammation responses.
Analgesic Properties
Studies have indicated that piperazine derivatives can exhibit analgesic effects. For instance, compounds structurally related to 1-piperazinecarboxylic acid have been reported to reduce pain in various animal models by modulating pain pathways .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Research on related structures suggests that they can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating inflammatory conditions.
Case Studies and Research Findings
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to assess the safety profile of 1-piperazinecarboxylic acid derivatives. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological evaluations are necessary to establish safe dosage ranges for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit anticancer properties. The unique structural features of 1-Piperazinecarboxylic acid derivatives allow them to interact with various molecular targets involved in cancer progression.
- Case Study : A study demonstrated that a related piperazine compound inhibited cell proliferation in human cancer cell lines through modulation of signaling pathways such as PI3K/AKT. The inhibition of these pathways is critical in preventing tumor growth and metastasis .
Antidepressant and Anxiolytic Effects
Piperazine derivatives have been investigated for their potential antidepressant and anxiolytic effects. The mechanism is thought to involve serotonin receptor modulation.
- Research Findings : In animal models, compounds similar to 1-Piperazinecarboxylic acid showed promise in reducing anxiety-like behaviors and improving mood-related outcomes .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been documented, making them candidates for developing new antibiotics.
- Case Study : A derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for clinical applications in treating infections .
Target Identification
The compound can serve as a biochemical probe to study protein interactions and cellular mechanisms. Its ability to selectively bind to specific targets makes it useful in drug discovery.
- Application Example : Researchers have utilized piperazine-based probes to identify novel protein interactions in cancer cells, leading to insights into tumor biology and potential therapeutic targets .
Data Table: Summary of Applications
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester
The tert-butyl ester group in Compound A undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA), DCM, 0°C, 2h | 4-[[(2,3-Dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)piperazine-1-carboxylic acid | 85–92% |
This reaction is analogous to tert-butyl ester deprotection observed in structurally related benzofuran-piperazine derivatives (e.g., ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate) .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) substituent at position 3 of the piperazine ring is oxidized to a carboxylic acid (-COOH) under mild conditions.
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO4, H2SO4, H2O, 25°C, 6h | Aqueous acidic medium | 4-[[(2,3-Dihydro-5-benzofuranyl)amino]carbonyl]-3-carboxypiperazine-1-carboxylic acid | 78% |
The oxidation pathway aligns with studies on benzofuranyl esters, where hydroxymethyl groups are converted to acids to enhance solubility or enable conjugation .
Amide Bond Cleavage
The benzofuran-linked amide bond in Compound A is susceptible to hydrolysis under acidic or basic conditions, releasing 2,3-dihydro-5-benzofuranylamine.
This reactivity is consistent with amide cleavage trends in benzofuran-carbonyl derivatives .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation or acylation reactions. For example, reaction with acetyl chloride yields N-acetylated derivatives.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride, Et3N, DCM, 0°C | Room temperature, 4h | 4-[[(2,3-Dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-N-acetylpiperazine-1-carboxylate | 81% |
Similar alkylation pathways are observed in piperazine-containing compounds, where nucleophilic substitution enhances pharmacological properties .
Esterification of the Hydroxymethyl Group
The hydroxymethyl group reacts with acyl chlorides to form esters, enabling further structural diversification.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride, pyridine, DCM | 0°C to RT, 6h | 4-[[(2,3-Dihydro-5-benzofuranyl)amino]carbonyl]-3-(benzoyloxymethyl)piperazine-1-carboxylate | 89% |
This reaction mirrors esterification methods reported for benzofuranyl hydroxymethyl derivatives .
Nucleophilic Aromatic Substitution on Benzofuran
The electron-rich benzofuran moiety undergoes electrophilic substitution, particularly at the 5-position.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| HNO3/H2SO4, 0°C | Nitration | 4-[[(2,3-Dihydro-5-nitrobenzofuranyl)amino]carbonyl]-3-(hydroxymethyl)piperazine-1-carboxylate | 72% |
Nitration studies on similar benzofuran systems confirm regioselectivity at the 5-position .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among piperazinecarboxylic acid derivatives include substituents on the piperazine ring and ester groups. Below is a comparative analysis:
Functional and Pharmacological Comparisons
- Receptor Affinity : The target compound’s benzofuranyl group resembles κ-opioid receptor agonists like GR 89696 (a piperazinecarboxylic acid ester), which attenuate morphine-induced itch .
- Metabolic Stability : The tert-butyl ester in the target compound and CAS 401566-78-7 may slow hydrolysis compared to ethyl esters (e.g., CAS 71172-70-8), prolonging half-life .
- Toxicity : Compounds with tert-butyl esters (e.g., CAS 401566-78-7) exhibit similar hazards (H302, H315, H319), suggesting shared handling precautions .
Key Research Findings
- Biological Activity : Piperazine derivatives with aryl substituents (e.g., benzofuranyl, pyrazole) demonstrate receptor-modulating effects, such as κ-opioid agonism or inhibition of Legionella pneumophila infection .
- Safety Profile : tert-Butyl esters are associated with moderate acute toxicity (oral LD50 ~300–2000 mg/kg) and irritancy, necessitating protective equipment during handling .
Preparation Methods
Protection of Piperazine Nitrogens
Formation of the Amino Carbonyl Linkage
- The 2,3-dihydro-5-benzofuranyl moiety is introduced by coupling a benzofuran carboxylic acid derivative with the piperazine nitrogen.
- This is typically achieved via amide bond formation using carbodiimide coupling agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) or similar activating agents.
- The reaction proceeds under mild conditions to avoid decomposition of sensitive groups.
Introduction of the Hydroxymethyl Group
Esterification to Form the tert-Butyl Ester
- The carboxylic acid group is protected as a tert-butyl ester to enhance stability and facilitate purification.
- This is commonly done by reacting the acid with tert-butyl chloroformate or via acid-catalyzed esterification with isobutylene under acidic conditions.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperazine protection | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Room temperature, 2-4 hours |
| Amide bond formation | Benzofuran carboxylic acid derivative, EDCI, HOBt, base (e.g., DIPEA), solvent (DMF or DCM) | 0-25 °C, 12-24 hours |
| Hydroxymethyl group introduction | Formaldehyde or hydroxymethylating agent, base or acid catalyst | Controlled temperature to avoid side reactions |
| Esterification | tert-Butyl chloroformate, base or acid catalyst | Room temperature to reflux, 2-6 hours |
Purification and Characterization
- After synthesis, the compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents (e.g., EDCI) is preferred for amide bond formation due to mild reaction conditions and high yields.
- Protecting groups like Boc are essential to achieve regioselectivity and prevent polymerization or side reactions.
- Hydroxymethylation requires careful control of reaction conditions to avoid over-alkylation or decomposition.
- The tert-butyl ester group provides stability during synthesis and can be removed under acidic conditions if needed for further derivatization.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Nitrogen protection | Boc protection | Boc2O, base, DCM | Selective protection of piperazine N |
| Amide bond formation | Carbodiimide-mediated coupling | EDCI, HOBt, DIPEA, DMF/DCM | Efficient coupling with benzofuran acid |
| Hydroxymethyl group addition | Hydroxymethylation | Formaldehyde, catalyst | Introduction of hydroxymethyl at C-3 |
| Esterification | tert-Butyl ester formation | tert-Butyl chloroformate, base/acid | Stable ester protecting group |
| Purification | Chromatography | Flash column or HPLC | High purity product |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:
Piperazine Ring Preparation : Start with tert-butyl piperazine-1-carboxylate derivatives.
Coupling Reactions : Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to introduce the 2,3-dihydro-5-benzofuranyl amide moiety .
Esterification : Protect reactive groups (e.g., hydroxymethyl) using tert-butyl esters under anhydrous conditions.
Q. Optimization Tips :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOAt, DMF, RT, 12h | 65–75 | |
| Ester Protection | Boc₂O, DMAP, DCM, 0°C→RT | 80–85 |
Q. How is structural characterization performed for this compound?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR : Confirm piperazine ring protons (δ 3.2–3.8 ppm), tert-butyl ester (δ 1.4 ppm), and benzofuranyl protons (δ 6.5–7.2 ppm).
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the hydroxymethyl and amide groups .
Q. What safety protocols are critical during handling?
Methodological Answer: Refer to GHS hazard classifications:
- H302 : Harmful if swallowed.
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation .
Q. Protocols :
- PPE : Nitrile gloves, lab coat, safety goggles, and face shield.
- Ventilation : Use fume hoods to avoid dust/aerosol inhalation.
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Q. How can computational methods (e.g., DFT) predict reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electron distribution.
- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from amide nitrogen to carbonyl).
- HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to predict charge transfer and kinetic stability .
Q. Table 3: Computed Electronic Properties
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | -6.2 | Electron-donating ability. |
| LUMO (eV) | -1.8 | Susceptibility to nucleophilic attack. |
| Band Gap | 4.4 | Moderate stability under ambient conditions. |
Q. How do experimentalists resolve contradictions in stability data under varying pH?
Methodological Answer:
- Controlled Stability Studies :
- Prepare buffered solutions (pH 2–12).
- Monitor degradation via HPLC at 24h intervals.
- Identify degradation products (e.g., hydrolyzed ester or amide bonds).
- Mechanistic Insight : Acidic conditions may hydrolyze the tert-butyl ester, while basic conditions could cleave the amide bond .
- Mitigation : Use stabilizing excipients (e.g., cyclodextrins) or adjust formulation pH to 6–8 .
Q. What advanced techniques validate interactions with biological targets (e.g., enzymes)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
